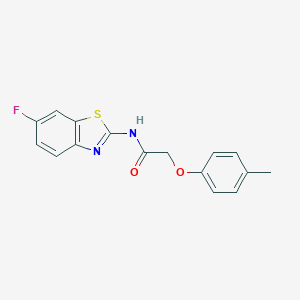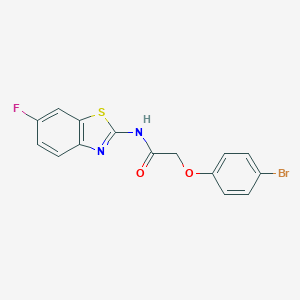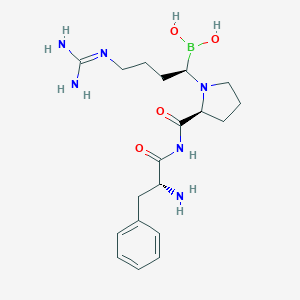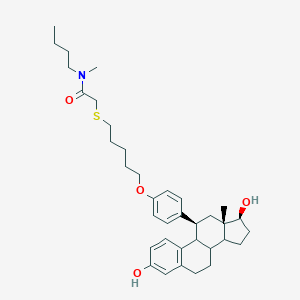![molecular formula C20H19N3O3S B238146 N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide, also known as TFP, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFP is a potent and selective antagonist of the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders.
作用機序
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor. The dopamine D3 receptor is primarily expressed in the mesolimbic and mesocortical pathways in the brain, which are involved in reward and motivation. This compound binds to the dopamine D3 receptor and blocks the binding of dopamine, thereby reducing the activity of the reward and motivation pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. This compound reduces drug-seeking behavior in animal models of addiction by reducing the activity of the reward and motivation pathways. This compound also improves cognitive function in animal models of schizophrenia by modulating the activity of the dopamine D3 receptor in the prefrontal cortex. This compound has also been shown to improve motor function in animal models of Parkinson's disease by reducing the activity of the dopamine D3 receptor in the basal ganglia.
実験室実験の利点と制限
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide has several advantages for lab experiments, including its high potency and selectivity for the dopamine D3 receptor, which allows for precise modulation of the receptor activity. This compound also has good solubility and stability, which makes it easy to handle and store. However, this compound has some limitations for lab experiments, including its high cost and limited availability.
将来の方向性
There are several future directions for research on N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide. One direction is to investigate the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as depression and anxiety. Another direction is to develop more potent and selective dopamine D3 receptor antagonists based on the structure of this compound. Additionally, further studies are needed to understand the long-term effects of this compound on the dopamine D3 receptor and its downstream signaling pathways.
合成法
The synthesis of N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the coupling reaction between 4-(2-thienylcarbonyl)-1-piperazine and 4-bromoaniline, followed by the cyclization reaction to form the furan ring. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. This compound acts as a selective antagonist of the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. This compound has been shown to reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of schizophrenia. This compound has also been investigated as a potential treatment for Parkinson's disease, as the dopamine D3 receptor is implicated in the pathophysiology of the disease.
特性
分子式 |
C20H19N3O3S |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H19N3O3S/c24-19(17-3-1-13-26-17)21-15-5-7-16(8-6-15)22-9-11-23(12-10-22)20(25)18-4-2-14-27-18/h1-8,13-14H,9-12H2,(H,21,24) |
InChIキー |
RLNCSPYXDTTXJQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CS4 |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CS4 |
溶解性 |
1.6 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)


![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)

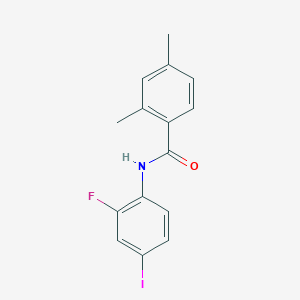

![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)
